3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Overview
Description
The compound “3-Fluoro-4-methylbenzoyl chloride” is a laboratory chemical . It’s used in various chemical reactions and is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
The synthesis of related compounds like “3-Fluoro-4-methylbenzoyl chloride” involves refluxing with thionyl chloride . The yield is reported to be quantitative .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-Fluoro-4-methylbenzoyl chloride”, is given by the SMILES string Cc1ccc(cc1F)C(Cl)=O
.
Chemical Reactions Analysis
The compound “3-Fluoro-4-methylbenzoyl chloride” is known to react violently with water, liberating toxic gas .
Physical and Chemical Properties Analysis
The compound “3-Fluoro-4-methylbenzoyl chloride” is a solid . It’s considered hazardous and can cause severe skin burns and eye damage .
Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of benzo[b]thiophen derivatives, exploring various synthetic routes and modifications to obtain compounds with potential pharmacological activities. For instance, Chapman et al. (1968) detailed the preparation of halogenobenzo[b]thiophen hydrochlorides by cyclization and subsequent reactions to produce amino-alcohols and 2-chloroethylamines (Chapman, Clarke, & Sawhney, 1968). Similarly, the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles were reported, highlighting the potent cytotoxic activity in certain cancer cell lines (Hutchinson et al., 2001).
Pharmacological Potential
The pharmacological potential of benzo[b]thiophen derivatives has been a subject of interest, with studies exploring their antitumor, antiestrogenic, and antimicrobial activities. Bradshaw et al. (2002) examined amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating selective, potent antitumor properties and suggesting a basis for clinical evaluation (Bradshaw et al., 2002). Another study by Leichtl & von Angerer (1998) focused on 2-phenylbenzo[b]thiophene-based antiestrogens, revealing compounds that acted as pure antagonists with mammary tumor inhibiting activity (Leichtl & von Angerer, 1998).
Safety and Hazards
Mechanism of Action
- This compound likely interacts with specific proteins or enzymes within cells. Unfortunately, I couldn’t find specific information on its primary targets. However, benzimidazole derivatives, to which this compound belongs, have been studied for their antimicrobial properties . They often target essential cellular processes in bacteria.
- Benzimidazole derivatives may interfere with bacterial cell division, DNA replication, or protein synthesis. For instance, FtsZ, a key protein involved in bacterial cell division, is a potential target .
Target of Action
Mode of Action
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3-fluoro-4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c1-8-5-6-9(7-11(8)16)14(18)13-10-3-2-4-12(10)19-15(13)17/h5-7H,2-4,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXSEYVYDVLTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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